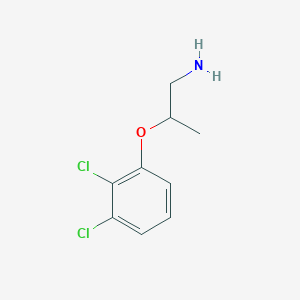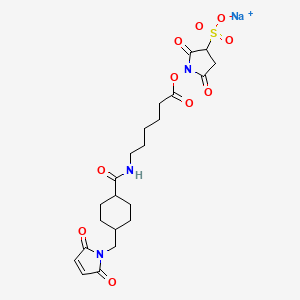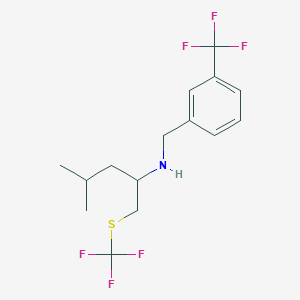
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a sulfanylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Trifluoromethylsulfanylmethyl Intermediate: This step involves the reaction of a suitable starting material with trifluoromethylthiolating agents under controlled conditions.
Alkylation: The intermediate is then subjected to alkylation reactions to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl groups.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-trifluoromethylated products.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of specialty chemicals. Its unique properties may also make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of (3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: It could interact with cell surface receptors, altering signal transduction pathways.
Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylphenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-methane: Similar structure but with a methane group instead of an amine group.
Uniqueness
(3-Methyl-1-trifluoromethylsulfanylmethyl-butyl)-(3-trifluoromethylbenzyl)-amine is unique due to the presence of both trifluoromethyl and sulfanylmethyl groups, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19F6NS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C15H19F6NS/c1-10(2)6-13(9-23-15(19,20)21)22-8-11-4-3-5-12(7-11)14(16,17)18/h3-5,7,10,13,22H,6,8-9H2,1-2H3 |
InChI Key |
USTAGMANLYZOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)
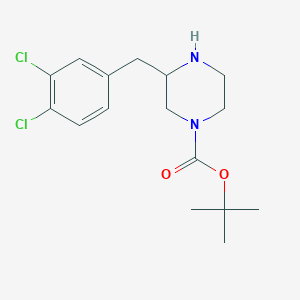
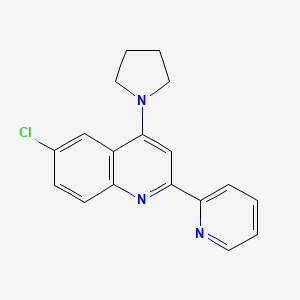
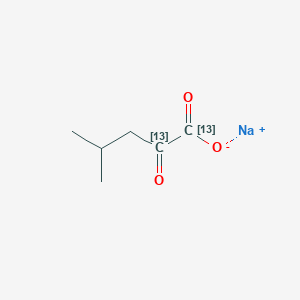
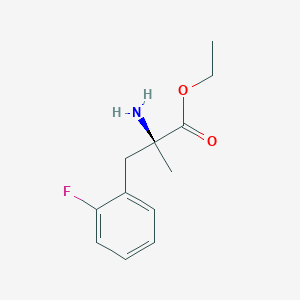

![1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine](/img/structure/B14859593.png)
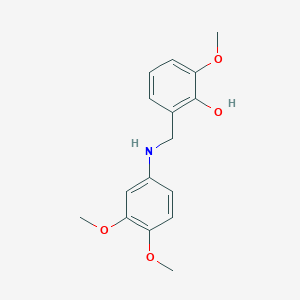
![6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14859600.png)
